

Application Notes and Protocols for Human PET Imaging with [18F]FE-PE2I

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Compound of Interest

Compound Name: Fluoroethyl-PE2I

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Introduction

[18F]FE-PE2I, or (E)-N-(3-iodoprop-2-enyl)-2 β -carbofluoroethoxy-3 β -(4'-methyl-phenyl) nortropane, is a highly selective radioligand for the dopamine transporter (DAT). Positron Emission Tomography (PET) imaging with [18F]FE-PE2I allows for the *in vivo* quantification and visualization of DAT availability in the brain. This is particularly valuable in the study of neurodegenerative disorders such as Parkinson's disease, where a decline in DAT density is a key pathological feature.^{[1][2][3]} This document provides detailed protocols for the Good Manufacturing Practice (GMP)-compliant synthesis of [18F]FE-PE2I, patient preparation, PET imaging acquisition, and data analysis.

Radiotracer: [18F]FE-PE2I Synthesis and Quality Control

A reliable and automated GMP-compliant synthesis of [18F]FE-PE2I is crucial for clinical applications. The following protocol is based on a one-step nucleophilic fluorination reaction.^{[4][5]}

Synthesis Protocol

The synthesis is typically performed on an automated radiosynthesis module, such as a GE TRACERLab FX2 N or a Synthera®+ platform.^{[4][5]} The general steps are as follows:

- [18F]Fluoride Production and Trapping: Aqueous [18F]fluoride is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron. The [18F]fluoride is then trapped on an anion exchange cartridge.[4]
- Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted into the reactor vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile and water. The mixture is then heated under a stream of nitrogen to remove the water azeotropically.[4][5]
- Radiolabeling Reaction: The tosylate precursor (OTsE-PE2I) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride/Kryptofix complex. The reaction mixture is heated to a high temperature (e.g., 120-140°C) for a short duration (e.g., 2-5 minutes) to facilitate the nucleophilic substitution.[5]
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [18F]FE-PE2I from unreacted [18F]fluoride and other impurities.[4][5]
- Formulation: The purified [18F]FE-PE2I fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a sterile, pyrogen-free solution for injection, typically containing ethanol and saline. Sodium ascorbate may be added as a stabilizer.[6]

Quality Control

The final [18F]FE-PE2I product must undergo rigorous quality control testing to ensure it is safe for human administration. The specifications are summarized in the table below.[4][7]

Parameter	Specification	Analytical Method
Appearance	Clear, colorless to slightly yellow solution, free of particles	Visual Inspection
pH	4.5 - 8.0	pH meter or pH-indicator strips
Radiochemical Purity	≥ 93%	High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)
[18F]Fluoride	≤ 5%	Thin-Layer Chromatography (TLC)
Residual Solvents	Acetonitrile: < 0.27 mg/mL, DMSO: < 3.3 mg/mL, Ethanol: < 80 mg/mL	Gas Chromatography (GC)
Bacterial Endotoxins	< 11.5 EU/mL	Limulus Amebocyte Lysate (LAL) test (e.g., Endosafe®)
Sterility	Sterile	Sterility testing according to pharmacopeia
Molar Activity	> 900 GBq/μmol	Calculated from radiochemical and chemical purity data

Human PET Imaging Protocol

Patient Preparation

Proper patient preparation is essential for high-quality [18F]FE-PE2I PET imaging and to minimize variability in the results.

- **Fasting:** Patients should fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions. Water is permitted.[8][9][10]
- **Medications:** Anti-parkinsonian medications should be suspended before the PET examination to avoid interference with DAT binding.[11][12] The specific washout period will

depend on the medication's pharmacology. Patients should consult with the referring physician. Other medications may be taken as prescribed, especially if they can be tolerated on an empty stomach.[\[8\]](#)

- Physical Activity: Strenuous exercise should be avoided for 24 hours before the scan to prevent non-specific tracer uptake in the muscles.[\[9\]\[13\]](#)
- Pre-Scan Instructions: Patients should be advised to wear comfortable clothing without metal zippers or buttons. They should also be instructed to remain warm to improve image quality.[\[8\]](#)

Image Acquisition

- Scanner: PET/CT or PET/MR scanner.
- Injected Activity: A median dose of 192 MBq (range 40–239 MBq) is administered as an intravenous bolus injection.[\[2\]](#) A target dose of 2.86 MBq/kg, with a limit of 200 MBq for patients over 70 kg, has also been reported.[\[14\]](#)
- Uptake Period: Patients should rest in a quiet, dimly lit room for a designated period after tracer injection.
- Acquisition Mode:
 - Dynamic Acquisition: For full kinetic modeling, a dynamic list-mode acquisition of 60-90 minutes is recommended, commencing at the time of injection.[\[11\]\[14\]](#)
 - Static Acquisition: For simplified quantification, a static acquisition of 10-30 minutes is often sufficient. An optimal time window for static imaging has been identified as 16.5 to 42 minutes post-injection.[\[2\]\[15\]\[16\]](#) Another clinically feasible window is 50-60 minutes post-injection.[\[17\]](#)
- Attenuation Correction: A low-dose CT scan is performed for attenuation correction.[\[2\]](#)

Image Reconstruction

PET data should be reconstructed using an iterative algorithm, such as Ordered Subset Expectation Maximization (OSEM) or a block-sequential regularized expectation maximization

algorithm (e.g., Q.Clear).[2][18] Corrections for decay, attenuation, scatter, and randoms should be applied.

Data Analysis

The goal of data analysis is to quantify the density of dopamine transporters in specific brain regions.

Regions of Interest (ROIs)

Anatomical T1-weighted Magnetic Resonance Imaging (MRI) should be co-registered to the PET images to allow for accurate delineation of ROIs. Key ROIs include the caudate nucleus, putamen, ventral striatum, substantia nigra, and a reference region. The cerebellum is a commonly used and validated reference region due to the negligible specific binding of [18F]FE-PE2I.[1]

Kinetic Modeling

For dynamic PET data, compartmental models are used to estimate the binding potential (BPND), which is a measure of the density of available transporters.

- Simplified Reference Tissue Model (SRTM): This is a widely used non-invasive method that uses the time-activity curve from a reference region (cerebellum) as an input function, avoiding the need for arterial blood sampling.[11]

Simplified Quantification

For static PET images, the Specific Binding Ratio (SBR) is a commonly used outcome measure. It is calculated as:

$$\text{SBR} = (\text{Activity in Target Region} - \text{Activity in Reference Region}) / \text{Activity in Reference Region}$$

The SBR has been shown to have a high correlation with BPND and is effective in discriminating between healthy controls and patients with Parkinson's disease.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from human [18F]FE-PE2I PET imaging studies.

Table 1: Dosimetry and Radiation Exposure

Parameter	Value	Reference
Effective Dose	23 μ Sv/MBq	[4][6]
Effective Dose for 200 MBq	4.6 mSv	[4][6]
Organ with Highest Absorbed Dose	Urinary Bladder (119 μ Gy/MBq)	[4][6]

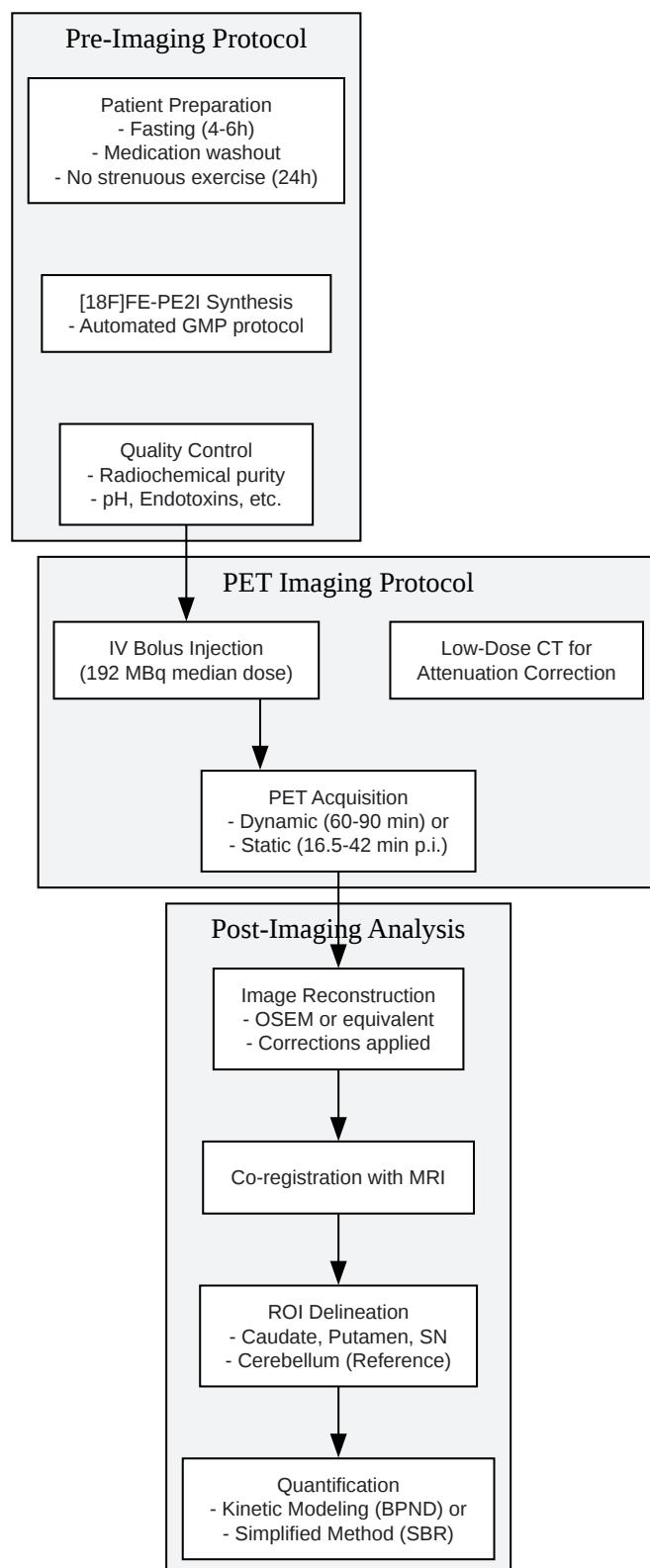
Table 2: Imaging Parameters

Parameter	Value	Reference
Injected Activity	Median: 192 MBq (Range: 40-239 MBq)	[2]
Dynamic Acquisition Time	60 - 90 minutes	[11][14]
Optimal Static Acquisition Window	16.5 - 42 minutes post-injection	[15][16]
Alternative Static Acquisition Window	50 - 60 minutes post-injection	[17]
Reference Region	Cerebellum	[1]

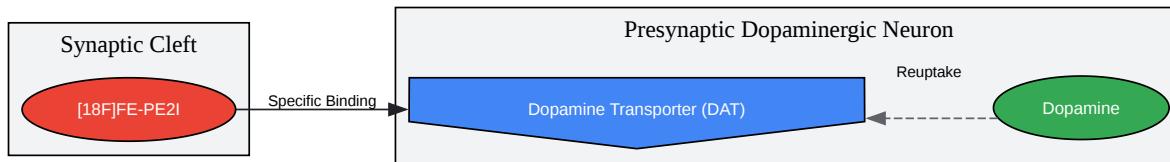
Table 3: Kinetic and Simplified Quantification Parameters

Parameter	Description	Reference
BPND (Binding Potential)	Estimated using SRTM from dynamic data. Considered the gold standard for non-invasive quantification.	[11]
SBR (Specific Binding Ratio)	Calculated from static images. Highly correlated with BPND.	[15][16]
Test-Retest Variability (Striatum)	5 - 7%	[2]
Intraclass Correlation Coefficient (Striatum)	0.91	[2]

Visualizations

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Caption: Experimental workflow for human PET imaging with [18F]FE-PE2I.



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Caption: Simplified diagram of [18F]FE-PE2I binding to the dopamine transporter.

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